Chromatographic Resolution: Baseline Separation of Fenticonazole Impurity D from Parent API and Co-occurring Impurities by HPCE
Fenticonazole Impurity D was successfully separated from the parent drug fenticonazole and all four other known impurities using a validated high-performance capillary electrophoresis (HPCE) method. Under optimized conditions (40 cm capillary, effective length 34 cm, 50 μm ID; 30 mM phosphate buffer pH 3 with 8 mM trimethyl-β-cyclodextrin as chiral selector), complete baseline separation of fenticonazole from each individual impurity, including Impurity D, was achieved in under 20 minutes [1]. In contrast, without cyclodextrin, co-elution of impurities occurred, precluding accurate quantification. The RP-HPLC method using an RP-8 column with acetonitrile/phosphate buffer (pH 6) gradient similarly achieved resolution between fenticonazole and all five impurities [1].
| Evidence Dimension | Chromatographic separation efficiency (resolution) under validated pharmacopoeial-relevant conditions |
|---|---|
| Target Compound Data | Complete baseline separation from parent API and all other impurities; analysis time < 20 min (HPCE); resolution values not individually tabulated but method validated for simultaneous determination |
| Comparator Or Baseline | HPCE without cyclodextrin: co-elution observed, no baseline separation achieved |
| Quantified Difference | Qualitative: from co-elution (unquantifiable) to complete baseline separation (quantifiable) |
| Conditions | HPCE: 40 cm capillary (34 cm effective), 50 μm ID; 30 mM phosphate buffer pH 3 + 8 mM trimethyl-β-cyclodextrin; RP-HPLC: RP-8 column, acetonitrile/phosphate buffer pH 6 gradient |
Why This Matters
Baseline separation of Impurity D under these conditions confirms that the reference standard can be used to develop and validate a specific, interference-free analytical method for regulatory submission, unlike non-EP generic impurity standards which lack verified separation parameters.
- [1] Quaglia MG, et al. Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Separation Science. 2001;24(5):392-396. View Source
